REACTION_SMILES
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[C:1]([O:2][CH:5]([C:6]([Cl:3])([Cl:7])[Cl:8])[O:10][c:11]1[cH:12][c:13]([CH3:17])[cH:14][cH:15][cH:16]1)(=[O:4])[CH3:9].[CH3:18][C:19](=[O:20])[OH:21].[Zn:22]>>[CH:5](=[C:6]([Cl:7])[Cl:8])[O:10][c:11]1[cH:12][c:13]([CH3:17])[cH:14][cH:15][cH:16]1
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Name
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Type
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product
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Smiles
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Cc1cccc(OC=C(Cl)Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |